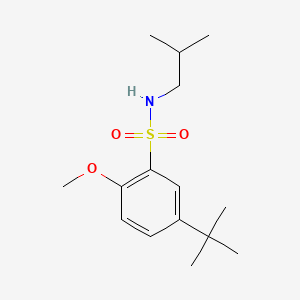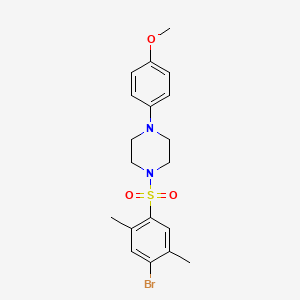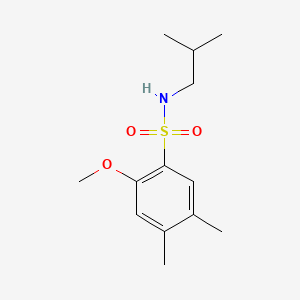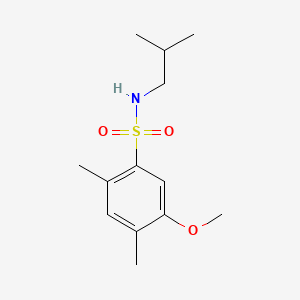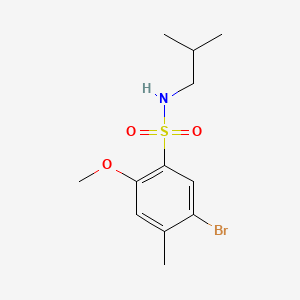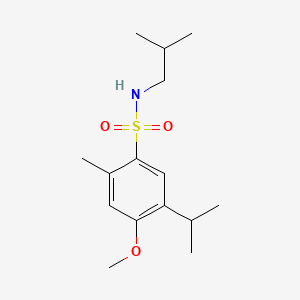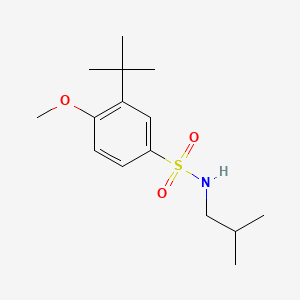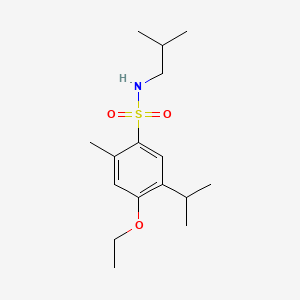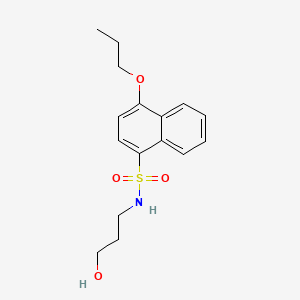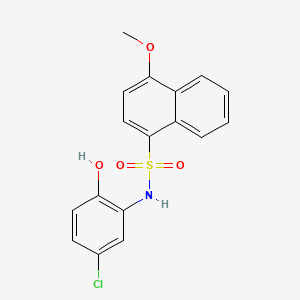
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide, also known as CHS-828, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-tumor properties and has been investigated as a potential treatment for various types of cancer.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide involves the reaction of 5-chloro-2-hydroxyaniline with 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base to form the intermediate N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide chloride. This intermediate is then treated with ammonia to yield the final product.
Starting Materials
5-chloro-2-hydroxyaniline, 4-methoxynaphthalene-1-sulfonyl chloride, base, ammonia
Reaction
Step 1: 5-chloro-2-hydroxyaniline is added to a solution of 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours to form the intermediate N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide chloride., Step 2: The intermediate is then treated with ammonia in a solvent such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the final product N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide., Step 3: The product is isolated by filtration, washed with a suitable solvent such as ethanol or methanol, and dried under vacuum.
作用机制
The exact mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is not fully understood. However, it has been shown to inhibit the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair and energy metabolism. By inhibiting NAMPT, N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide disrupts the biosynthesis of NAD+ and induces apoptosis in cancer cells.
生化和生理效应
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of NAMPT and the activation of caspases. In addition to its anti-tumor properties, N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to exhibit anti-inflammatory and anti-angiogenic properties. These effects are thought to be mediated through the inhibition of NAMPT and the downregulation of various inflammatory cytokines and angiogenic factors.
实验室实验的优点和局限性
One of the advantages of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is its specificity towards cancer cells. This compound has been shown to induce apoptosis in cancer cells while sparing normal cells. This specificity makes N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide a promising candidate for cancer treatment. However, one of the limitations of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide research. One area of research is the development of more efficient synthesis methods to increase the yield of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide. Another area of research is the investigation of the potential of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide as a combination therapy with other anti-cancer drugs. Additionally, the development of more soluble formulations of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide could improve its in vivo efficacy. Finally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide and its potential therapeutic applications.
科学研究应用
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has been extensively studied for its anti-tumor properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been investigated as a potential treatment for various types of cancer, including melanoma, prostate cancer, and breast cancer. In addition to its anti-tumor properties, N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to exhibit anti-inflammatory and anti-angiogenic properties.
属性
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-23-16-8-9-17(13-5-3-2-4-12(13)16)24(21,22)19-14-10-11(18)6-7-15(14)20/h2-10,19-20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULTVZADRZLAPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

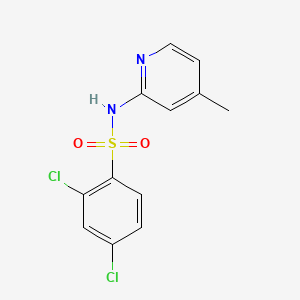
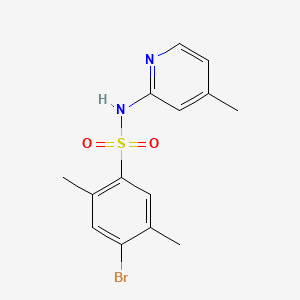
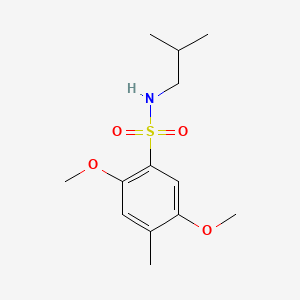
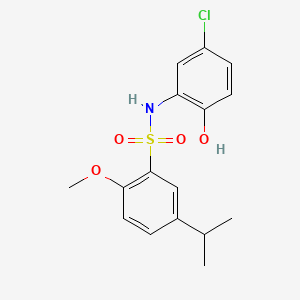
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604835.png)
